
Ethyl 5-cyanoindole-2-carboxylate
Overview
Description
Ethyl 5-cyanoindole-2-carboxylate is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyanoindole-2-carboxylate typically involves the use of 5-cyano-2-nitrotoluene as a starting material. The process begins with the synthesis of 5-cyano-2-nitrophenylpropanoate, followed by ferrous sulfate reduction and catalytic hydrogenation to obtain the desired compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-cyanoindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or ferrous sulfate reduction.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
ECIC serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for modifications that enhance biological activity, making it a valuable building block for drug development .
Therapeutic Potential:
Research indicates that derivatives of ECIC exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance, compounds synthesized from ECIC have shown efficacy in inhibiting enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LO), which is relevant for treating conditions like asthma and arthritis .
Biochemical Research
Enzyme Inhibition Studies:
ECIC is extensively used in biochemical research to study enzyme inhibition and receptor binding. It aids researchers in understanding complex biochemical pathways and interactions between drugs and their targets. The compound's ability to form stable complexes with various enzymes enhances its utility in these studies .
Binding Affinity Investigations:
Studies focusing on the binding affinity of ECIC with biological targets provide insights into its therapeutic potential. Techniques such as molecular docking and kinetic assays are employed to evaluate these interactions, guiding further modifications to improve efficacy and reduce toxicity .
Material Science
Advanced Materials Development:
In material science, ECIC is explored for its potential in creating advanced materials, including polymers and coatings. Its unique chemical properties facilitate the design of materials with specific functionalities, such as enhanced durability or biocompatibility .
Fluorescent Probes:
ECIC can be utilized in designing fluorescent probes for bioimaging applications. These probes enhance the visualization of cellular processes in live organisms, making them valuable tools in biomedical research .
Organic Synthesis
Building Block for Heterocyclic Compounds:
As a valuable building block, ECIC allows chemists to synthesize diverse heterocyclic compounds with potential biological activities. Its multi-step synthesis enables the production of various derivatives that can be further evaluated for therapeutic applications .
Synthetic Pathways:
The synthesis of ECIC typically involves reactions such as the Knoevenagel condensation between ethyl cyanoacetate and isatin. This method not only yields ECIC efficiently but also opens pathways for creating more complex molecules essential for various industrial applications .
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 5-methylindole-2-carboxylate | Methyl group at position 5 | Exhibits different biological activity profiles |
Ethyl 5-iodoindole-2-carboxylate | Iodine substitution at position 5 | Enhanced reactivity due to iodine presence |
Ethyl 5-bromoindole-2-carboxylate | Bromine substitution at position 5 | Known for specific enzyme inhibition capabilities |
The uniqueness of ECIC lies in its cyano group, which enhances reactivity and potential biological activity compared to other indole derivatives. This feature allows for diverse synthetic pathways and applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of Ethyl 5-cyanoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-cyanoindole-2-carboxylate can be compared with other indole derivatives, such as:
- Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness: this compound is unique due to its specific cyano and carboxylate functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 5-cyanoindole-2-carboxylate is a compound belonging to the indole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Overview of this compound
This compound has the molecular formula C₁₂H₁₀N₂O₂ and features a cyano group (-C≡N) and a carboxylate group (-COOEt) attached to an indole ring. This structural configuration allows it to engage in various chemical modifications, enhancing its biological activity.
Target Interactions : this compound interacts with multiple biological targets, influencing several biochemical pathways. The compound's mechanism of action includes:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are critical in disease pathways, particularly in cancer and microbial infections.
- Gene Expression Modulation : The compound can alter gene expression profiles, which is essential for its anticancer properties.
Biochemical Pathways : Indole derivatives like this compound are known to affect pathways related to cell growth, apoptosis, and inflammation. This broad-spectrum activity makes it a candidate for further therapeutic exploration .
Pharmacological Effects
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : Studies have demonstrated its effectiveness against various cancer cell lines. For example, it showed notable cytotoxic effects in MLL leukemia cells with IC50 values indicating potent growth inhibition .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against several pathogens, suggesting potential applications in treating infectious diseases.
- Antiviral Effects : Preliminary findings suggest that this compound may possess antiviral properties, warranting further investigation into its mechanisms against viral infections .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Anticancer Efficacy :
- A study reported that derivatives of this compound exhibited selective toxicity towards MLL-AF9 leukemia cells, with significant differences in growth inhibition compared to control lines. The selectivity index (SI) was calculated to assess the therapeutic window .
- Table 1 summarizes the IC50 values for various derivatives tested against different cancer cell lines.
Compound Cell Line IC50 (μM) Selectivity Index This compound MLL-AF9 0.78 34 Control Compound HM-2 >1 - -
Antimicrobial Activity :
- In vitro studies revealed that this compound exhibited significant antibacterial effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, highlighting its potential as an antimicrobial agent.
- Mechanistic Studies :
Properties
IUPAC Name |
ethyl 5-cyano-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-5-8(7-13)3-4-10(9)14-11/h3-6,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSOXWAHGVEQOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405796 | |
Record name | Ethyl 5-cyanoindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105191-13-7 | |
Record name | Ethyl 5-cyanoindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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